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Compound of Interest

Compound Name:
3-Chloro-4-hydroxy-5-

nitrobenzonitrile

CAS No.: 1689-88-9

Cat. No.: B169153

Get Quote

Executive Summary
3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS No. 1689-88-9) is a highly functionalized

aromatic building block characterized by the presence of a phenolic hydroxyl group, an

electron-withdrawing nitro group, a halogen (chlorine), and a nitrile moiety.[1][2] This unique

substitution pattern imparts significant acidity to the phenol and activates the aromatic ring

toward nucleophilic aromatic substitution (

), making it a versatile scaffold in medicinal chemistry.

Its primary pharmaceutical relevance lies in two domains:

Anthelmintics: It serves as a structural analog and synthetic precursor to salicylanilide and

benzonitrile-based anthelmintics (e.g., Nitroxynil analogs).
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COMT Inhibitors: It represents a strategic intermediate for accessing 3,4-dihydroxy-5-

nitrobenzonitrile, the key pharmacophore found in Parkinson’s disease drugs like

Entacapone.

Chemical Profile & Properties[1][3][4][5][6][7][8][9]
[10]
The compound’s reactivity is defined by the "push-pull" electronic effects of its substituents.

The nitro and nitrile groups strongly withdraw electron density, increasing the acidity of the

hydroxyl group (approximate pKa ~4.0–5.0) and activating the carbon-chlorine bond for

displacement.

Table 1: Physicochemical Specifications
Property Specification

Chemical Name 3-Chloro-4-hydroxy-5-nitrobenzonitrile

CAS Number 1689-88-9

Molecular Formula

Molecular Weight 198.56 g/mol

Appearance Yellow to orange crystalline powder

Melting Point 140–145 °C (Typical range)

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Sparingly soluble in water (acidic pH)

Acidity (pKa) ~4.5 (Predicted)

Hazards
Toxic if swallowed (Uncoupler of oxidative

phosphorylation), Skin/Eye Irritant

Synthetic Pathways[7][8]
The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile typically proceeds via the

electrophilic aromatic substitution of 4-hydroxybenzonitrile or 3-chloro-4-hydroxybenzonitrile.
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The sequence must be carefully controlled to prevent over-nitration (forming picric acid

derivatives) or hydrolysis of the nitrile.

Primary Synthesis Route (Nitration)
The most robust industrial route involves the nitration of 3-chloro-4-hydroxybenzonitrile.

Reaction Logic:

Precursor Selection: 3-Chloro-4-hydroxybenzonitrile is used because the chlorine atom

directs the incoming nitro group to the ortho position (relative to the hydroxyl), which is the

vacant 5-position.

Nitrating Agent: A mixture of concentrated Nitric Acid (

) and Sulfuric Acid (

) or Acetic Acid is used. The temperature is kept low (<20°C) to avoid hydrolyzing the nitrile
group to an amide.

Visualization of Synthesis & Reactivity
The following diagram illustrates the synthesis of the target molecule and its downstream

conversion into the Entacapone intermediate (3,4-dihydroxy-5-nitrobenzonitrile).

Fig 1. Synthesis and Transformation Pathways of 3-Chloro-4-hydroxy-5-nitrobenzonitrile
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Caption: Synthesis pathway showing the nitration of the chlorinated precursor and subsequent

hydrolysis to the catechol pharmacophore.
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Pharmaceutical Applications
Intermediate for COMT Inhibitors (Entacapone)
The target compound is a valuable precursor for 3,4-dihydroxy-5-nitrobenzonitrile, the catechol

core of Entacapone (Comtan).

Mechanism: The chlorine atom at the 3-position is activated by the ortho-nitro and para-

cyano groups. Treatment with aqueous sodium hydroxide (NaOH) facilitates a Nucleophilic

Aromatic Substitution (

), replacing the chlorine with a hydroxyl group.

Advantage: This route avoids the use of expensive 5-nitrovanillin and provides a potentially

cleaner impurity profile compared to the demethylation of methoxy-analogs.

Anthelmintic Development (Nitroxynil Analogs)
The compound is a direct structural analog of Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile),

a veterinary fasciolicide.

SAR Studies: In drug discovery, the chloro-analog is often synthesized to study the

Structure-Activity Relationship (SAR) of halogenated salicylanilides/benzonitriles. The

substitution of Iodine with Chlorine alters lipophilicity (

) and metabolic stability without changing the core pharmacophore.

Mechanism of Action: Like Nitroxynil, this compound acts as an uncoupler of oxidative

phosphorylation in the mitochondria of parasites, disrupting ATP production.

Experimental Protocol: Hydrolysis to Catechol
Intermediate
This protocol describes the conversion of 3-Chloro-4-hydroxy-5-nitrobenzonitrile to 3,4-

dihydroxy-5-nitrobenzonitrile, validating its utility as a COMT inhibitor precursor.

Objective: Replace the C-3 Chlorine with a Hydroxyl group via

.
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Reagents:

3-Chloro-4-hydroxy-5-nitrobenzonitrile (10.0 g, 50 mmol)

Sodium Hydroxide (NaOH), 4M aqueous solution (50 mL)

Hydrochloric Acid (HCl), 6M (for acidification)

Ethanol (optional co-solvent)

Procedure:

Dissolution: Charge a 250 mL round-bottom flask with 10.0 g of the starting material. Add 50

mL of 4M NaOH. The solution will turn deep orange/red due to the formation of the phenolate

dianion.

Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous magnetic stirring. Monitor

the reaction by HPLC or TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The reaction

typically requires 4–8 hours for completion.

Cooling: Cool the reaction mixture to room temperature (25°C), then to 0–5°C in an ice bath.

Acidification: Carefully add 6M HCl dropwise until the pH reaches ~1–2. The product, 3,4-

dihydroxy-5-nitrobenzonitrile, will precipitate as a yellow/brown solid.

Isolation: Filter the solid under vacuum. Wash the cake with ice-cold water (2 x 20 mL) to

remove inorganic salts.

Purification: Recrystallize from water/ethanol to obtain the pure catechol intermediate.

Expected Yield: 85–90%.

Quality Control & Analytical Methods
For pharmaceutical grade intermediates, impurity profiling is critical.

Table 2: HPLC Method Parameters
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Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-

C18, 4.6 x 150 mm, 5 µm)

Mobile Phase A 0.1% Phosphoric Acid in Water

Mobile Phase B Acetonitrile

Gradient 10% B to 90% B over 20 minutes

Flow Rate 1.0 mL/min

Detection
UV @ 254 nm and 310 nm (Nitro-phenol

absorption)

Retention Time
~8.5 min (Starting Material); ~6.2 min

(Hydrolyzed Product)

Safety & Handling (HSE)
Critical Hazard:Uncoupling Agent. Like many nitro-phenols (e.g., DNP), this compound can

uncouple oxidative phosphorylation. Ingestion or significant transdermal absorption can lead to

hyperthermia, metabolic acidosis, and rapid fatigue.

PPE: Full chemical suit, nitrile gloves (double gloved), and P3 respirator/fume hood are

mandatory.

Storage: Store in a cool, dry place away from strong bases and reducing agents.

Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen

oxides (

) and hydrogen chloride (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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